1-Chloro-2,4,5-triphenylbenzene

Description

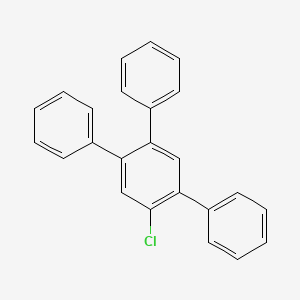

1-Chloro-2,4,5-triphenylbenzene (C${24}$H${17}$Cl) is a polyaromatic chlorinated compound featuring a central benzene ring substituted with three phenyl groups at positions 2, 4, and 5, and a chlorine atom at position 1. This structure confers significant steric bulk and electron-rich characteristics due to the conjugated π-systems of the phenyl groups.

Properties

Molecular Formula |

C24H17Cl |

|---|---|

Molecular Weight |

340.8 g/mol |

IUPAC Name |

1-chloro-2,4,5-triphenylbenzene |

InChI |

InChI=1S/C24H17Cl/c25-24-17-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)16-23(24)20-14-8-3-9-15-20/h1-17H |

InChI Key |

NGZDLHDTABVXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4,5-triphenylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation and subsequent reactions. One common method involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the chlorine atom and additional phenyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4,5-triphenylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include substituted benzenes with various functional groups.

Oxidation and Reduction: Products include quinones and hydroquinones, respectively.

Scientific Research Applications

1-Chloro-2,4,5-triphenylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2,4,5-triphenylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

1-Chloro-2,4-Dinitrobenzene (CDNB)

Structural Differences :

- CDNB (C$6$H$3$Cl(NO$2$)$2$) contains two nitro groups at positions 2 and 4 and a chlorine at position 1, contrasting with the triphenyl substitution in 1-chloro-2,4,5-triphenylbenzene.

Physical Properties :

- CDNB is less lipophilic than this compound due to nitro groups, which enhance polarity. The triphenyl derivative’s high aromaticity suggests poor solubility in polar solvents but better solubility in organic solvents like toluene or dichloromethane.

1-Chloro-2,4,5-Trifluoro-3-Trifluoromethyl-Benzene

Structural Differences :

Electronic Effects :

- Fluorine substituents increase electrophilicity, making the chlorine atom more reactive in NAS. The trifluoromethyl group further stabilizes negative charges via inductive effects.

- In this compound, phenyl groups donate electron density via resonance, reducing the ring’s electrophilicity. This difference highlights how substituent electronic profiles dictate reactivity.

Tetrachlorinated and Polyphenyl Benzenes

Examples :

Comparison :

- Chlorinated derivatives like tetrasul are used as pesticides due to their stability and bioactivity. Their multiple chlorine atoms enhance resistance to degradation.

Triphenylmethane Derivatives

Structural Analogy :

- Compounds like triphenylmethane (C${19}$H${16}$) share the triphenyl substitution pattern but lack the chlorine atom.

Functional Differences :

- Triphenylmethane derivatives are known for applications in dyes (e.g., crystal violet).

Research Implications and Gaps

- Synthesis : The synthesis of this compound may involve Suzuki-Miyaura coupling to attach phenyl groups, followed by chlorination. This contrasts with CDNB’s synthesis via nitration of chlorobenzene .

- Toxicity : CDNB is toxic due to its reactivity with biological thiols , whereas the triphenyl derivative’s toxicity remains unstudied.

- Material Science : The compound’s rigid, conjugated structure warrants exploration in organic electronics or as a ligand in coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.